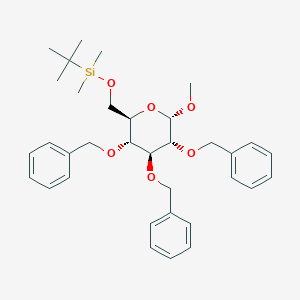

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside is a complex organic compound primarily used in the field of carbohydrate chemistry. It is a derivative of glucopyranoside, modified with benzyl and tert-butyldimethylsilyl groups to enhance its stability and reactivity in various chemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside typically involves multiple steps The process begins with the protection of hydroxyl groups on the glucopyranoside molecule using benzyl groupsThe reaction conditions often involve the use of strong bases and silylating agents under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced to remove the benzyl protecting groups, revealing the hydroxyl functionalities.

Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Substitution reagents: Such as tetrabutylammonium fluoride for desilylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can regenerate the free hydroxyl groups on the glucopyranoside .

Aplicaciones Científicas De Investigación

Drug Delivery Systems

One of the primary applications of this compound is in the development of drug delivery systems. Its structural modifications allow for improved solubility and stability of pharmaceutical agents. For example, it has been utilized in formulations aimed at enhancing the bioavailability of poorly soluble drugs. The presence of the tert-butyldimethylsilyl group provides a protective mechanism that can be selectively removed to release active pharmaceutical ingredients in a controlled manner .

Boron Neutron Capture Therapy (BNCT)

Recent studies have explored the use of methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside in boron neutron capture therapy (BNCT). This therapy is a targeted cancer treatment that relies on the accumulation of boron-containing compounds in tumor cells. The glucopyranoside derivative has shown promise as a boron carrier due to its ability to selectively target cancerous tissues while minimizing damage to surrounding healthy cells .

Glycosylation Reactions

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside serves as an effective glycosyl donor in glycosylation reactions. Its protective groups facilitate the formation of glycosidic bonds under mild conditions, making it a valuable reagent in synthesizing complex oligosaccharides and glycoconjugates. This capability is crucial for producing glycoproteins and glycolipids used in various biochemical applications .

Synthesis of Complex Carbohydrates

The compound is instrumental in the synthesis of more complex carbohydrates due to its versatile reactivity. It has been employed as a building block in the assembly of polysaccharides and other carbohydrate derivatives that have applications in vaccine development and immunology. The benzyl groups can be selectively removed or modified to yield different carbohydrate structures necessary for studying carbohydrate-protein interactions .

Case Study: Synthesis of Oligosaccharides

A notable case study involved using methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside to synthesize a series of oligosaccharides that mimic natural glycan structures found on cell surfaces. These synthesized oligosaccharides were then used to investigate their interactions with lectins, providing insights into cell recognition processes .

Case Study: Anticancer Properties

Another research study highlighted the potential anticancer properties of derivatives synthesized from this glucopyranoside compound. By modifying the structure to include various functional groups, researchers were able to assess their cytotoxic effects on different cancer cell lines, demonstrating promising results that warrant further investigation .

Mecanismo De Acción

The mechanism of action of Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside involves its role as a protected sugar derivative. The benzyl and tert-butyldimethylsilyl groups protect the hydroxyl functionalities, allowing selective reactions at other positions on the molecule. This selective reactivity is crucial for the synthesis of complex carbohydrates and glycoconjugates .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: Lacks the tert-butyldimethylsilyl group, making it less stable under certain conditions.

Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside: Has different benzylation pattern, affecting its reactivity and applications.

Uniqueness

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside is unique due to its specific protection pattern, which provides enhanced stability and selective reactivity. This makes it particularly valuable in the synthesis of complex carbohydrates and glycoconjugates .

Actividad Biológica

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside (CAS: 166592-73-0) is a complex glycoside that has garnered attention in the field of carbohydrate chemistry due to its potential biological activities and applications. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside is C34H46O6Si, with a molecular weight of approximately 578.81 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 608.7 ± 55.0 °C at 760 mmHg |

| Flash Point | 258.3 ± 31.9 °C |

| LogP | 10.07 |

| Vapour Pressure | 0.0 ± 1.7 mmHg at 25°C |

These properties indicate a relatively stable compound with low volatility, making it suitable for various synthetic applications in carbohydrate chemistry.

Biological Activity

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside is primarily studied for its role as a glycosyl donor in glycosylation reactions, which are critical in the synthesis of oligosaccharides and complex carbohydrates. The compound's structure allows for regioselective modifications that enhance its utility in biochemical applications.

Glycosylation Reactions

The compound serves as an effective glycosyl donor in synthesizing more complex sugars and oligosaccharides. For example, Koto et al. demonstrated the efficient conversion of methyl glucoside into methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside using controlled heating with benzyl chloride in the presence of sodium hydride . Such reactions are crucial for developing glycosides with enhanced biological activities.

Case Studies and Research Findings

- Glycosylation Efficiency : A study highlighted the efficiency of using Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside as a donor in glycosylation reactions under mild conditions, yielding high stereoselectivity and purity .

- Regioselective Modifications : Research into regioselective modifications has shown that this compound can be modified to enhance specific biological activities or to create new derivatives with unique properties .

- Synthesis of Antiviral Agents : There are ongoing studies exploring the potential use of modified glycosides in developing antiviral agents. The structural characteristics of Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside make it a candidate for further investigation in this area .

Propiedades

IUPAC Name |

tert-butyl-[[(2R,3R,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methoxy]-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O6Si/c1-34(2,3)41(5,6)39-25-29-30(36-22-26-16-10-7-11-17-26)31(37-23-27-18-12-8-13-19-27)32(33(35-4)40-29)38-24-28-20-14-9-15-21-28/h7-21,29-33H,22-25H2,1-6H3/t29-,30-,31+,32-,33+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNHIGWCUNOEFZ-AALIFHQRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O6Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.